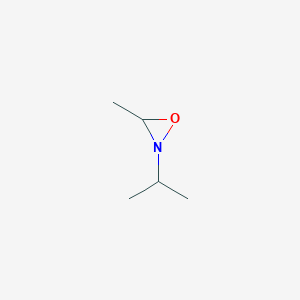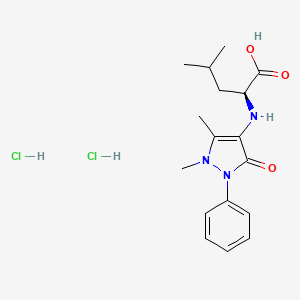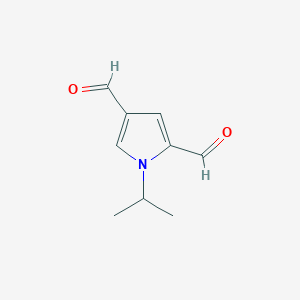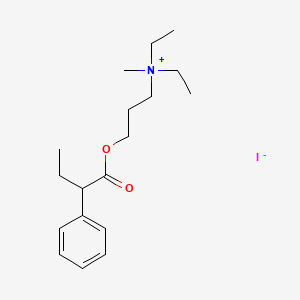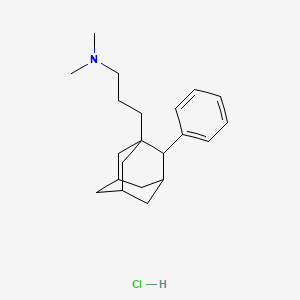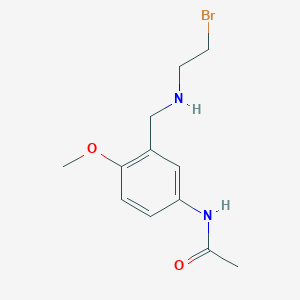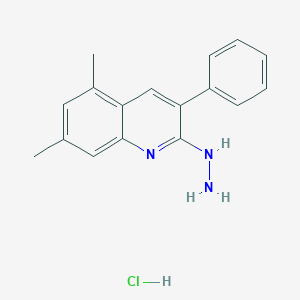
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3 and a molecular weight of 299.79792 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.
Preparation Methods
The synthesis of 2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of 5,7-dimethyl-3-phenylquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
- 2-Amino-5,7-dimethyl-3-phenylquinoline
- 2-Hydrazinoquinoline
- 5,7-Dimethyl-3-phenylquinoline
What sets this compound apart is its unique hydrazino group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
1172366-52-7 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(5,7-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)9-11;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChI Key |
GOCIJJLJNMWYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NN)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


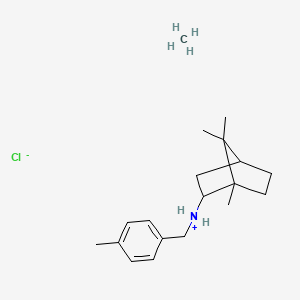
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
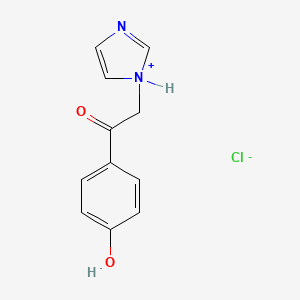
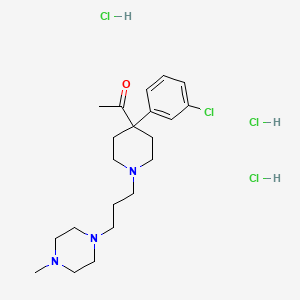

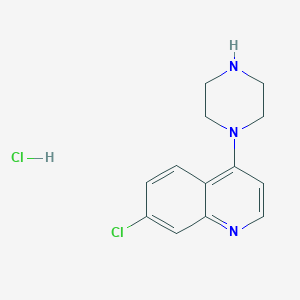
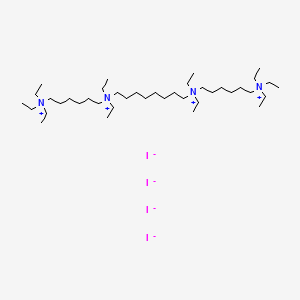
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
